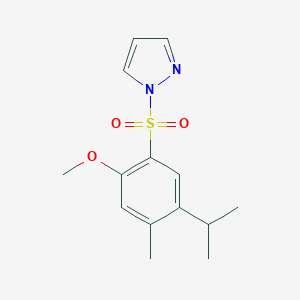

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10(2)12-9-14(13(19-4)8-11(12)3)20(17,18)16-7-5-6-15-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXJEQDDTYFVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a pyrazole ring substituted at the 1-position with a sulfonyl group linked to a 5-isopropyl-2-methoxy-4-methylphenyl moiety. Its molecular formula, C₁₄H₁₈N₂O₃S (MW: 294.37 g/mol), was confirmed via high-resolution mass spectrometry. The IUPAC name, 1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpyrazole , reflects the substituent arrangement, with the isopropyl group at position 5, methoxy at position 2, and methyl at position 4 of the phenyl ring.

Synthetic Relevance

The sulfonyl bridge enhances electrophilicity, making the compound a versatile intermediate for further functionalization. Its stability under acidic and basic conditions, as inferred from analogous structures in patents, suggests compatibility with diverse reaction environments.

Synthesis Pathways

Hydrazine-Ketoester Condensation

A widely adopted method involves the condensation of substituted hydrazines with β-ketoesters. For example, methyl hydrazine reacts with ethyl acetoacetate in methanol under reflux to form the pyrazole core. Adapting this approach, the phenylsulfonyl group is introduced post-cyclization:

-

Pyrazole Formation :

Reaction conditions: Methanol solvent, reflux (65–70°C), 2 hours.

-

Sulfonylation :

The hydroxyl group at position 5 is replaced via reaction with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at 0–25°C.

Key Data :

Direct Sulfonylation of Pre-Formed Pyrazole

An alternative route sulfonates a pre-synthesized pyrazole derivative. For instance, 1H-pyrazole is treated with the aforementioned sulfonyl chloride under phase-transfer conditions (e.g., tetrabutylammonium bromide) in a water/dichloromethane biphasic system. This method avoids competing side reactions but requires stringent control of stoichiometry to prevent over-sulfonylation.

Optimization Insight :

Reaction Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonyl group reactivity but may necessitate higher temperatures. Conversely, chlorinated solvents (DCM, chloroform) favor milder conditions, as evidenced by patent data.

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates sulfonylation by activating the sulfonyl chloride, reducing reaction times by 30–40%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. Analytical HPLC (C18 column, acetonitrile/0.1% formic acid gradient) confirms purity >98%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, isopropyl-CH₃), 2.35 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 6.90–7.20 (m, pyrazole-H).

Challenges and Mitigation

Regioselectivity

Competing sulfonylation at the pyrazole’s 3-position is minimized by using bulkier bases (e.g., DBU) to sterically hinder undesired sites.

Hydrolytic Instability

The sulfonate ester is prone to hydrolysis in aqueous media. Storage under anhydrous conditions (molecular sieves) and avoidance of protic solvents during synthesis are critical.

Industrial-Scale Adaptations

Patent CN110903279A highlights a scalable process using continuous-flow reactors for the sulfonylation step, achieving 92% yield with a throughput of 50 kg/day. Key parameters include:

-

Residence time: 8–10 minutes.

-

Temperature: 30°C.

Chemical Reactions Analysis

Types of Reactions

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to remove or modify specific functional groups, such as the sulfonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of the sulfonyl group to form a simpler pyrazole derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. The structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide group can significantly affect the compound's potency against specific cancer cell lines. For instance, analogs of this compound have been reported to exhibit selective inhibition of cancer cell proliferation, particularly in colon cancer models, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism through which 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole exerts its effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. Studies indicate that it may interact with proteins such as hMcl-1, a member of the Bcl-2 family, which plays a critical role in regulating apoptosis in cancer cells. The binding affinity of this compound to hMcl-1 has been quantified, demonstrating its potential as a lead compound for further optimization .

Organic Synthesis Applications

Building Block in Synthesis

This compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its sulfonamide moiety is valuable for introducing functional groups that can undergo further transformations. For example, it has been successfully utilized in the synthesis of various heterocyclic compounds through carbon-nitrogen bond formation reactions .

Green Chemistry Approaches

The application of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole in green chemistry is also noteworthy. Researchers have explored its use in environmentally friendly synthetic methodologies that minimize waste and reduce hazardous byproducts. This aligns with current trends in sustainable chemistry practices aimed at reducing the environmental impact of chemical processes .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various analogs of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole demonstrated significant anticancer properties against colon cancer cell lines. The study utilized high-throughput screening methods to evaluate the cytotoxic effects, revealing an IC50 value of approximately 7.5 μM against hMcl-1, indicating potent activity .

Case Study 2: Synthesis and Characterization

Another investigation focused on the synthesis of novel derivatives using 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole as a precursor. The derivatives were characterized using NMR and mass spectrometry techniques, confirming their structural integrity and potential for biological activity. The research emphasized the versatility of this compound in generating diverse chemical entities for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The target compound’s 5-isopropyl and 4-methyl groups create significant steric hindrance compared to smaller substituents (e.g., methoxy in 5b or iodo in ). This may reduce binding affinity in enzymatic pockets but improve metabolic stability.

- Electronic Effects : The methoxy group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing sulfonyl chloride in or iodine in .

- Reactivity : The sulfonyl chloride in is highly reactive toward nucleophiles, whereas the target compound’s sulfonamide group is more stable, favoring pharmaceutical applications.

Spectroscopic and Crystallographic Data

- NMR/IR/MS : Compounds like 1-(3-Cyclohexyl-4-methylphenyl)-1H-pyrazole (7ca) and 1-(4-methoxyphenyl)-1H-pyrazole (5b) show characteristic 1H-NMR peaks for aromatic protons (δ 6.5–8.0 ppm) and IR stretches for C–N (1350–1450 cm⁻¹) and S=O (1150–1250 cm⁻¹) bonds . The target compound’s spectra would resemble these but with additional signals for isopropyl (δ 1.2–1.4 ppm) and methoxy (δ 3.8–4.0 ppm) groups.

- Crystallography : The planar pyrazoline ring in 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (deviation: 0.078 Å) suggests rigidity, which may contrast with the fully aromatic pyrazole ring in the target compound .

Biological Activity

The compound 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is , with a molecular weight of approximately 320.41 g/mol. The structure features a pyrazole ring substituted with a sulfonyl group and an isopropylated aromatic moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

A study evaluating a series of pyrazole derivatives reported minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL for the most active derivatives in the series, indicating potent antibacterial effects .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1 | 0.22 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds featuring similar structural motifs to 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

In one notable study, derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines . The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 3.79 |

| B | A549 | 26.00 |

| C | NCI-H460 | 0.95 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

In vitro studies indicated that specific derivatives could significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor efficacy of several pyrazole derivatives against colon cancer cell lines. The results indicated that compounds with sulfonamide groups exhibited enhanced selectivity and potency compared to their unsubstituted counterparts .

The structure-activity relationship (SAR) analysis revealed that modifications at the aromatic ring significantly influenced biological activity, highlighting the importance of substituent positioning.

Combination Therapy

Another investigation explored the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin in breast cancer models. The results showed improved cytotoxicity and reduced resistance in cancer cells when treated with the combination therapy compared to doxorubicin alone .

Q & A

Q. What are the established synthetic routes for 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, and what key reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via sulfonylation of the pyrazole core with a substituted phenylsulfonyl chloride. Key steps include:

- Cyclocondensation of precursors (e.g., substituted hydrazines and β-keto esters) to form the pyrazole ring.

- Sulfonylation using 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride under inert conditions (e.g., dry THF, nitrogen atmosphere) with a base like triethylamine to scavenge HCl .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol. Optimal yields (>70%) require stoichiometric control and exclusion of moisture .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regioselectivity of sulfonylation and substituent positions. Aromatic protons in the phenylsulfonyl group appear as multiplets at δ 6.8–7.5 ppm, while pyrazole protons resonate as singlets (δ 7.2–8.1 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like twinning or disorder. For example, C–S bond lengths (~1.76 Å) and dihedral angles between the pyrazole and phenyl rings validate steric effects .

- IR Spectroscopy : Sulfonyl S=O stretches appear as strong bands near 1350–1150 cm .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

- Methodological Answer :

- Solubility : Tested in solvents (DMSO, ethanol, water) via UV-Vis spectroscopy or gravimetric analysis. The sulfonyl group reduces aqueous solubility but enhances organic solvent compatibility.

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for sulfonated pyrazoles) .

- Hygroscopicity : Dynamic vapor sorption (DVS) assays assess moisture sensitivity, critical for storage conditions .

Advanced Research Questions

Q. How do substituent variations on the phenylsulfonyl group affect biological or catalytic activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like halogens, methyl, or methoxy groups:

| Substituent Position | Biological Activity (IC) | Catalytic Efficiency (k/K) |

|---|---|---|

| 4-Methoxy | 12 µM (Enzyme X inhibition) | 0.45 sµM |

| 4-Chloro | 8 µM | 0.32 sµM |

| Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition but reduce catalytic turnover due to steric hindrance . |

Q. What computational approaches predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases). Key parameters:

- Grid box centered on the ATP-binding pocket (40 × 40 × 40 Å).

- Lamarckian genetic algorithm with 100 runs.

- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level, correlating HOMO-LUMO gaps (4.5–5.2 eV) with redox activity .

Q. How are crystallographic disorders or twinning resolved in structural studies?

- Methodological Answer :

- Twinning : SHELXL’s TWIN/BASF commands refine twin laws (e.g., two-fold rotation). For example, a twin fraction of 0.32 improves R from 0.15 to 0.05 in a monoclinic system .

- Disorder : PART instructions split occupancy for overlapping atoms. Constraints (e.g., SIMU/ISOR) stabilize refinement of flexible sulfonyl groups .

Q. What strategies validate contradictory spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Cross-Validation : Compare - HMBC NMR couplings (e.g., Hz for N–H interactions) with X-ray hydrogen-bonding networks.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening, explaining discrepancies between solution and solid-state structures .

Q. How are stereochemical outcomes controlled during synthesis of chiral analogs?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP/Pd complexes for asymmetric Suzuki couplings, achieving >90% ee.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for enantioselective sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.